molecular formula C13H12N4O2 B1331612 7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 56025-86-6

7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B1331612
CAS RN: 56025-86-6
M. Wt: 256.26 g/mol
InChI Key: NGGPQVDOOZWSIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione" is a derivative of the purine family, which is a key structure in many biological molecules, including DNA and RNA. Purine derivatives have been extensively studied for their potential therapeutic applications, including as inhibitors of dipeptidyl peptidase IV (DPP-IV) , which is a target for the treatment of type 2 diabetes. Additionally, modifications on the purine scaffold have been explored to create ligands for various serotonin receptors, which could have implications in treating psychological disorders .

Synthesis Analysis

The synthesis of purine derivatives often involves the introduction of various substituents to the purine core to modulate the compound's biological activity. For instance, the synthesis of 3-methyl-3,7-dihydro-purine-2,6-dione derivatives with carboxybenzyl and 2-chloro/cyanobenzyl groups at the N-1 and N-7 positions, respectively, has been reported to yield compounds with moderate to good inhibitory activities against DPP-IV . Similarly, the synthesis of new 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione derivatives has been achieved, with the structures of the newly synthesized compounds elucidated by spectroscopic methods .

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial in determining their biological activity and interaction with target proteins. The synthesized compounds are characterized using NMR (1H and 13C) and ESI MS data . The presence of various substituents at specific positions on the purine core can significantly influence the binding affinity and selectivity towards biological targets, as seen in the case of DPP-IV inhibitors and serotonin receptor ligands .

Chemical Reactions Analysis

Purine derivatives can undergo various chemical reactions, including cyclotrimerization, which has been used to synthesize trisubstituted benzenes bearing purine and/or pyrimidine rings . The reactivity of ethynylpurines in such reactions can lead to the formation of complex mixtures of derivatives and isomers, demonstrating the versatility of purine chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as solubility, stability, and reactivity, are influenced by the nature and position of substituents on the purine core. For example, the introduction of a trifluoromethyl group in benzodiazepine derivatives has been studied, and methods for their determination in plasma have been developed, indicating the importance of analytical techniques in understanding the pharmacokinetics of such compounds . The pharmacological evaluation of purine derivatives with various substituents has shown that these modifications can lead to compounds with potential psychotropic activity, with some displaying antidepressant and anxiolytic properties .

Scientific Research Applications

Synthesis and Structural Analysis

  • New derivatives of 7-benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione have been synthesized, including compounds with 6-purineselenyl and 1,3,4-thiadiazols. These compounds' structures were elucidated using spectroscopic methods and elemental analysis, highlighting the chemical versatility and potential applications in various fields, such as pharmaceuticals and material science (Gobouri, 2020).

Chemical Synthesis Techniques

  • Innovative synthesis methods for 7-benzyl-1,3-dimethyl-1H-purine-2,6-diones using different protective groups like thietanyl have been developed. These methods overcome challenges in synthesizing purine derivatives and open up new pathways for creating novel compounds (Khaliullin & Shabalina, 2020).

Receptor Affinity and Pharmacological Evaluation

  • Studies on 7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives have shown potential in modulating serotonin receptors, with applications in developing new psychotropic agents. These compounds have been evaluated for their affinity to 5-HT1A, 5-HT2A, and 5-HT7 receptors, indicating their role in antidepressant and anxiolytic activities (Chłoń-Rzepa et al., 2013).

Anticancer Activity

  • Research has been conducted on analogues of 7-benzyl-1H-purine-2,6-diones for their anticancer properties. The synthesized compounds showed significant inhibition activity against certain cancer cell lines, demonstrating the potential of these derivatives in cancer research (Hayallah, 2017).

Adenosine Receptor Antagonism

  • Certain derivatives of 7-benzyl-1H-purine-2,6-diones have shown antagonistic activity towards adenosine receptors. This suggests potential applications in developing therapeutics targeting various adenosine receptor subtypes (Baraldi et al., 2005).

Solid-State Studies

  • Solid-state studies on methylxanthines related to 7-benzyl-1H-purine-2,6-diones have provided insights into the structural and interaction dynamics of these compounds. This research is crucial for understanding their pharmacological effects and potential therapeutic applications (Latosinska et al., 2014).

properties

IUPAC Name

7-benzyl-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-16-11-10(12(18)15-13(16)19)17(8-14-11)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGPQVDOOZWSIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C=N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350671
Record name 7-Benzyl-3-methylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione

CAS RN

56025-86-6
Record name 7-Benzyl-3-methylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

16.8 g (0.7 mol) of sodium hydride were introduced in portions with stirring into a suspension of 99.6 g (0.6 mol) of 3-methylxanthine in 1.5 l of dimethylformamide. After evolution of hydrogen had ended, the mixture was heated to 100° C., treated dropwise with 76 g (0.6 mol) of benzyl chloride and heated at 120° C. for a further 6 hours. The reaction mixture was cooled and cautiously poured into 3 l of water. The solid was filtered off with suction and washed with water, the filter residue was taken up in ethanol and the solution was stirred at room temperature for one hour. The crystallizate was filtered, washed with ethanol and dried under reduced pressure.
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
99.6 g
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
76 g
Type
reactant
Reaction Step Four
Name
Quantity
3 L
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

20 g (0.5 mol) of sodium hydroxide dissolved in 200 ml of water were added to a suspension of 83 g (0.5 mol) of 3-methylxanthine in 500 ml of methanol and the reaction mixture was stirred at 70° C. for one hour, then treated dropwise at the same temperature with 85.5 g (0.5 mol) of benzyl bromide and kept between 700 and 800 for 5 hours. The mixture was then cooled and filtered cold on a suction filter, the product was washed with water on the suction filter and dissolved hot in 1000 ml of 1N sodium hydroxide solution, filtered and slowly brought to pH 9.5 using 4N hydrochloric acid with stirring. The crystallizate was filtered off from the still warm solution, washed with water until chloride-free and dried in a vacuum drying oven overnight. Yield: 81.7 g (63.8% of theory); melting point: 263° C. C13H12N4O2 (MW=256.2 g/mol)
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
83 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
85.5 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A 10% aqueous sodium hydroxide solution (10 ml) was added to a suspension of 3-methylxanthine (4.15 g) in methanol (25 ml) and the mixture was stirred for 1 hour at 70° C. Benzyl bromide (4.275 g, 2.97 ml) was added dropwise at 70° C. and the mixture was stirred at 70-80° C. for an additional 5 hours. After cooling to room temperature, the mixture was treated with water (50 ml). The precipitate was filtered, dissolved in 1 N aqueous sodium hydroxide solution (50 ml) and the solution was acidified to pH 4-5 with concentrated hydrochloric acid. The precipitate was filtered and washed with water (3×20 ml) to provide 7-benzyl-3-methylxanthine (4.45 g).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.97 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

3-Methylxanthine (2.882 g) was suspended in N,N-dimethylformamide (40 ml), and potassium carbonate (3 g) and benzyl bromide (2.5 ml) was added thereto. The reaction mixture was stirred at room temperature overnight, diluted with ethyl acetate, and washed with 1 N hydrochloric acid. The deposited crystals were collected by filtration and washed with ethyl acetate to give 3.18 g of the title compound.
Quantity
2.882 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione
Reactant of Route 2
Reactant of Route 2
7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione
Reactant of Route 3
7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione
Reactant of Route 4
Reactant of Route 4
7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione
Reactant of Route 5
7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione
Reactant of Route 6
7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Citations

For This Compound
2
Citations
RU Shelke, MS Degani, A Raju, MK Ray… - Archiv der …, 2016 - Wiley Online Library
Fragment‐based drug design was used to identify Mycobacterium tuberculosis (Mtb) dihydrofolate reductase (DHFR) inhibitors. Screening of ligands against the Mtb DHFR enzyme …
Number of citations: 18 onlinelibrary.wiley.com
E Specker, S Matthes, R Wesolowski… - Journal of Medicinal …, 2022 - ACS Publications
Tryptophan hydroxylases catalyze the first and rate-limiting step in the synthesis of serotonin. Serotonin is a key neurotransmitter in the central nervous system and, in the periphery, …
Number of citations: 7 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.